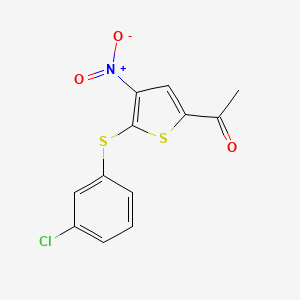
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group, a nitro group, and a thienyl ring
Preparation Methods
The synthesis of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorophenylsulfanyl with 4-nitro-2-thienyl ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-[5-(3-Bromophenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(3-Methylphenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a methyl group instead of chlorine.
Properties
Molecular Formula |
C12H8ClNO3S2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-10(14(16)17)12(19-11)18-9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI Key |
SKASZNCVMVAYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
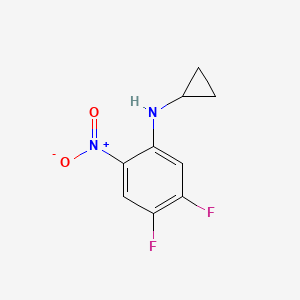

![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
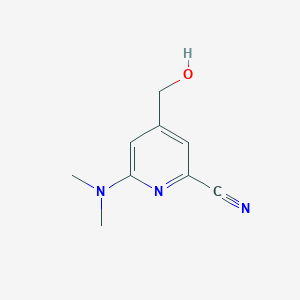
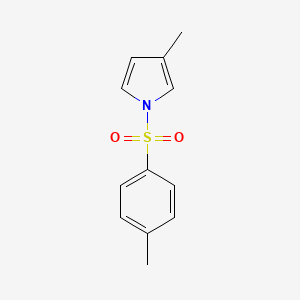
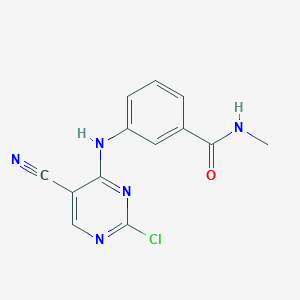
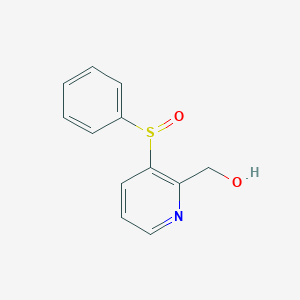


![2-chloro-5-[N-(2-methylpropyl)-sulfamoyl]-benzoic acid](/img/structure/B8500859.png)
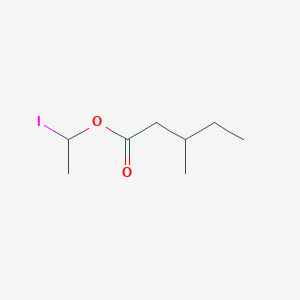
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-3-(methoxymethyl)-n-methyl-](/img/structure/B8500877.png)
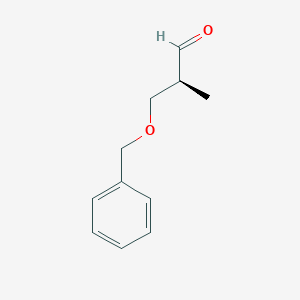
![4,7,13,16-Tetraoxa-21,24-dithia-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B8500901.png)
